2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene 2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene
Brand Name: Vulcanchem
CAS No.: 295787-35-8
VCID: VC16196854
InChI: InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2
SMILES:
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol

2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene

CAS No.: 295787-35-8

Cat. No.: VC16196854

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene - 295787-35-8

Specification

CAS No. 295787-35-8
Molecular Formula C9H13N
Molecular Weight 135.21 g/mol
IUPAC Name 2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene
Standard InChI InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2
Standard InChI Key HTUBGLDDMFRJCM-UHFFFAOYSA-N
Canonical SMILES C1CC1N2CC3CC2C=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identification

2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene (CAS No. not explicitly listed in sources but referenced under CBNumber CB8389343 ) has the molecular formula C₉H₁₃N and a formula weight of 135.21 g/mol . The structure comprises a norbornene-like bicyclic system (bicyclo[2.2.1]heptene) with two distinct modifications:

  • A cyclopropyl group substituted at the 2-position

  • A secondary amine (aza group) integrated into the bicyclic framework at the same 2-position

The rigid bicyclic scaffold imposes significant steric constraints, while the cyclopropane ring introduces angular strain, potentially enhancing reactivity in ring-opening or functionalization reactions .

Synthesis and Manufacturing Processes

Diels-Alder-Based Approaches

While no direct synthesis protocols for 2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene are detailed in the provided sources, analogous routes for related 2-azabicyclo compounds suggest plausible pathways. Patent CA2065192C describes the production of 2-azabicyclo[2.2.1]hept-5-en-3-one via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis. Adapting this methodology:

  • Cyclopropanation Precursor: Substitute methanesulfonyl cyanide with a cyclopropane-containing dienophile.

  • Reaction Conditions:

    • Solvent: Dichloromethane (preferred for similar reactions )

    • Temperature: -20°C to +40°C

    • Stoichiometry: Near-equimolar ratios to minimize byproducts

Table 1. Hypothetical Synthesis Parameters

ParameterValue/RangeSource Basis
DienophileCyclopropyl cyanideExtrapolated
Reaction Temp (°C)-20 to +40
SolventDichloromethane
CatalysisNone (thermal)

Post-Functionalization Strategies

The cyclopropyl group could alternatively be introduced via:

  • Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclopropane post-bicyclic scaffold assembly

  • Cyclopropanation Reagents: Diazomethane or Simmons-Smith reagents on pre-formed azabicyclo alkenes

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exists for the compound, but key properties can be inferred from structural analogs :

Table 2. Physicochemical Profile

PropertyValue/DescriptionSource Basis
Boiling PointEstimated 180–200°C (extrap.)
SolubilityLikely polar aprotic solvents
LogP (Partition Coeff.)~1.5 (moderate lipophilicity)Calculated
StabilityAir-sensitive (amine oxidation)

The bicyclic framework enhances thermal stability compared to monocyclic amines, while the cyclopropane may increase susceptibility to ring-opening under acidic conditions .

Applications in Pharmaceutical Research

Stereochemical Advantages

The fixed geometry of the bicyclic system enables precise control over stereochemistry in downstream derivatives, critical for optimizing drug-receptor interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator